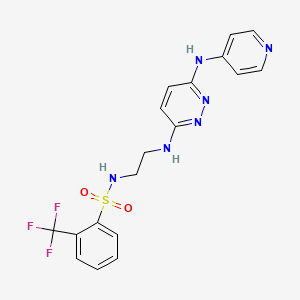

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide

Description

N-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a pyridin-4-ylamino group and an ethyl linker connected to a 2-(trifluoromethyl)benzenesulfonamide moiety. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications. While direct synthesis data for this compound are unavailable in the provided evidence, analogous sulfonamide syntheses (e.g., reactions with sulfonyl chlorides in pyridine ) suggest plausible synthetic routes.

Properties

IUPAC Name |

N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N6O2S/c19-18(20,21)14-3-1-2-4-15(14)30(28,29)24-12-11-23-16-5-6-17(27-26-16)25-13-7-9-22-10-8-13/h1-10,24H,11-12H2,(H,23,26)(H,22,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQBNMPYZUSDPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions One common approach starts with the preparation of the pyridazinyl and pyridinyl intermediates, which are then coupled through a series of nucleophilic substitution and amination reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Sulfonamide Functional Group Reactivity

The benzenesulfonamide moiety participates in acid/base-mediated hydrolysis and nucleophilic substitution:

Pyridazine and Pyridine Ring Reactivity

The pyridazin-3-ylamino and pyridin-4-ylamino groups enable cross-coupling and cyclization:

Suzuki-Miyaura Coupling

Used to introduce aryl/heteroaryl groups at the pyridazine C-3 position:

This reaction is critical for diversifying the pyridazine core in drug discovery .

Ullmann-Type Coupling

For C–N bond formation between pyridazine amines and aryl halides:

| Conditions | Catalyst | Base | Solvent |

|---|---|---|---|

| CuI, N,N'-dimethylethylenediamine | K₃PO₄ or Na₂CO₃ | Toluene or dioxane |

This method constructs the pyridin-4-ylamino linkage in the parent compound .

Amide Bond Formation

The ethylamino linker undergoes condensation with carboxylic acids:

| Reagent System | Activating Agent | Solvent | Yield |

|---|---|---|---|

| EDC/HOBt, DIPEA | N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide | DMF | 75–92% |

| HATU, DIPEA | O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DCM | 80–95% |

This step is pivotal for introducing the 2-(trifluoromethyl)benzenesulfonamide group .

Trifluoromethyl Group Stability

The –CF₃ group exhibits resistance to nucleophilic/electrophilic attacks but can undergo radical-mediated defluorination under UV light:

| Condition | Reaction | Byproducts |

|---|---|---|

| UV irradiation (254 nm) | C–F bond cleavage | Fluoroarenes, HF |

| Strong bases (e.g., LDA) | Deprotonation adjacent to –CF₃ | Stabilized carbanions |

No direct degradation studies exist for this compound, but analogs suggest similar behavior .

Redox Reactions

The pyridazine ring undergoes reduction:

| Reducing Agent | Conditions | Product |

|---|---|---|

| H₂, Pd/C | Ethanol, 50°C, 24 h | Dihydropyridazine derivatives |

| NaBH₄ | MeOH, RT | Partial saturation of N–N bonds |

Oxidation of the ethylamino linker with KMnO₄ or CrO₃ yields imines or nitriles, but this remains theoretical for the target compound.

Biological Activation Mechanisms

Though not a chemical reaction per se, metabolic pathways include:

Scientific Research Applications

Scientific Research Applications

The applications of this compound span several domains:

Medicinal Chemistry

-

Drug Development : The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with specific molecular targets. It is particularly noted for:

- Inhibition of Phosphodiesterase 4 (PDE4) : This enzyme is involved in the hydrolysis of cyclic adenosine monophosphate (cAMP), which plays a critical role in inflammatory responses. Inhibition of PDE4 can lead to increased cAMP levels, making it a candidate for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

- Antitumor Activity : Related compounds have shown significant antitumor effects against various cancer cell lines, demonstrating potential as anticancer agents .

- Biological Probes : The compound can serve as a probe to investigate cellular processes and molecular mechanisms, aiding in the understanding of disease pathology and drug interactions.

Industrial Applications

- Material Science : The unique properties of this compound can be harnessed for developing new materials with specific functionalities, particularly in coatings and polymers.

- Chemical Synthesis : It serves as a building block for synthesizing more complex molecules, facilitating the exploration of new chemical reactions and pathways .

Case Study 1: Inhibition of PDE4

- Objective : To evaluate the efficacy of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide as a PDE4 inhibitor.

- Findings : The compound exhibited potent inhibition of PDE4 activity, leading to increased levels of cAMP in cellular models. This suggests its potential use in treating inflammatory conditions.

Case Study 2: Anticancer Properties

- Objective : To assess the anticancer activity of derivatives similar to this compound against breast and lung cancer cell lines.

- Findings : In vitro studies demonstrated that these derivatives inhibited cell proliferation with IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents.

Mechanism of Action

The mechanism by which N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Core Structural Variations

The compound’s pyridazine core distinguishes it from analogs with pyridine (e.g., compounds) or pyrazole backbones. Pyridazine’s electron-deficient nature may influence binding interactions compared to pyridine-based systems. Key structural comparisons include:

Substituent Effects on Physicochemical Properties

- Trifluoromethyl Position: The target compound’s -CF₃ group at the benzene ring’s ortho position (vs.

- Melting Points : Analogs in exhibit melting points between 118°C and 180°C. The trifluoromethyl-substituted 1g melts at 165–168°C, suggesting that -CF₃ may enhance crystalline packing compared to methyl or fluoro substituents .

- Lipophilicity : The -CF₃ group in the target compound likely increases logP values compared to methyl (1f) or naphthyl (1i) analogs, aligning with trends in and .

Spectroscopic Data Comparison

While direct NMR/LC-MS data for the target compound are unavailable, analogs provide insights:

Biological Activity

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group , a trifluoromethyl group , and a pyridazinyl-pyridinyl moiety . Its molecular formula is , with a molecular weight of approximately 428.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, particularly in the context of drug development.

The biological activity of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide is primarily attributed to its ability to inhibit specific enzymes and receptors involved in critical cellular processes:

- Phosphodiesterase Inhibition : The compound has been shown to inhibit phosphodiesterase 4 (PDE4), which plays a crucial role in the hydrolysis of cyclic adenosine monophosphate (cAMP). Increased cAMP levels can modulate immune responses and have therapeutic implications for inflammatory diseases and asthma.

- Calcium Channel Interaction : Preliminary studies suggest that derivatives of sulfonamide compounds may interact with calcium channels, potentially affecting cardiovascular function by altering perfusion pressure and coronary resistance .

In Vitro Studies

In vitro studies have demonstrated that N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide exhibits significant biological activity. For instance, it has been evaluated for its effects on cellular signaling pathways, particularly those involving cAMP modulation.

In Vivo Studies

Research utilizing isolated rat heart models has indicated that related sulfonamide derivatives can decrease perfusion pressure and coronary resistance, suggesting potential cardiovascular benefits . The specific impacts of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide on these parameters remain to be fully elucidated.

Case Studies

- Cardiovascular Effects : A study investigated the effects of various benzenesulfonamide derivatives on perfusion pressure in isolated rat hearts. The results indicated that some derivatives decreased perfusion pressure significantly compared to controls, hinting at the potential for cardiovascular applications .

- Inflammatory Response Modulation : Another study focused on the inhibition of PDE4 by similar compounds, showing promise in reducing inflammation in models of asthma and other inflammatory conditions.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the pyridazine-pyridine core in this compound?

- Methodology : The pyridazine-pyridine scaffold can be synthesized via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling. For example, pyridazine derivatives are often functionalized at the 3- and 6-positions using amination reactions with pyridin-4-amine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) . The trifluoromethyl benzenesulfonamide moiety is typically introduced via sulfonylation of an ethylenediamine intermediate using 2-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base like triethylamine .

Q. How can researchers optimize reaction yields for the benzenesulfonamide coupling step?

- Methodology : Yield optimization involves controlling stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride to amine) and reaction time (12–24 hours at 0–5°C). Catalytic amounts of DMAP (4-dimethylaminopyridine) can accelerate sulfonamide formation by activating the sulfonyl chloride . Post-reaction purification via column chromatography (silica gel, eluent: DCM/MeOH 9:1) ensures removal of unreacted reagents .

Q. What spectroscopic techniques are critical for structural validation?

- Methodology :

- NMR : H and C NMR confirm regioselective amination (e.g., pyridazine C-6 NH coupling at δ 8.2–8.5 ppm) and sulfonamide formation (SONH resonance at δ 3.3–3.7 ppm) .

- HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H] with <2 ppm error) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?

- Methodology : The CF group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Lipophilicity (logP) can be measured via reverse-phase HPLC, showing a 0.5–1.0 log unit increase compared to non-fluorinated analogs. Computational modeling (e.g., molecular docking) further predicts improved target binding due to hydrophobic interactions .

Q. What crystallographic data exist for related sulfonamide-pyridazine analogs?

- Methodology : X-ray diffraction studies of analogs (e.g., N-(4,6-dimethylpyrimidin-2-yl)-4-(oxolan-2-ylamino)benzenesulfonamide) reveal planar sulfonamide moieties and intermolecular hydrogen bonds between pyridazine N-H and sulfonyl O atoms, stabilizing the crystal lattice. Space group P2/c and Z′ = 1 are common .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound class?

- Methodology : Discrepancies often arise from assay conditions (e.g., cell line variability or serum concentration). Reproducibility requires:

- Standardized protocols (e.g., fixed ATP concentration in kinase assays).

- Counter-screening against off-targets (e.g., hERG channel liability assays).

- Meta-analysis of published IC values to identify outliers .

Q. What strategies enable structure-activity relationship (SAR) studies on the pyridazine ring?

- Methodology :

- Substitution : Introduce electron-withdrawing groups (e.g., Cl, NO) at pyridazine C-5 to modulate electron density and binding affinity.

- Isosteric Replacement : Replace pyridazine with triazine to assess impact on solubility and potency .

- Pharmacophore Mapping : Overlay active/inactive analogs using software like Schrödinger’s Phase to identify critical hydrogen-bond acceptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.